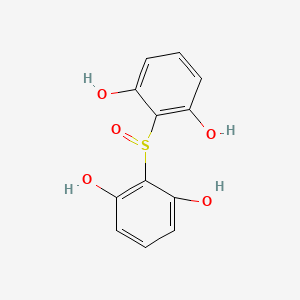
4,4'-Sulphinyldiresorcinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4'-Sulphinyldiresorcinol is a useful research compound. Its molecular formula is C12H10O5S and its molecular weight is 266.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
The compound 4,4'-Sulphinyldiresorcinol (also known as 4,4'-thiodiresorcinol ) is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This article explores its applications in scientific research, particularly in the fields of materials science, pharmaceuticals, and biochemistry.
Materials Science
- Polymer Chemistry : this compound has been utilized in the synthesis of novel polymers. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. Research indicates that polymers modified with this compound exhibit improved resistance to thermal degradation compared to unmodified counterparts .
- Nanocomposites : The compound serves as a coupling agent in the development of nanocomposites, particularly those incorporating nanoclays or carbon nanotubes. The presence of this compound facilitates better dispersion of nanoparticles within the polymer matrix, leading to enhanced mechanical and barrier properties .
Pharmaceutical Applications
- Antioxidant Activity : Studies have demonstrated that this compound exhibits significant antioxidant activity, making it a candidate for use in pharmaceutical formulations aimed at combating oxidative stress-related diseases. Its ability to scavenge free radicals has been documented in various in vitro studies .
- Antimicrobial Properties : Preliminary research suggests that this compound possesses antimicrobial properties, making it a potential additive in pharmaceutical products aimed at preventing microbial growth .
Biochemical Research
- Enzyme Inhibition Studies : Research has indicated that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. For example, studies have shown its effectiveness in inhibiting catechol-O-methyltransferase (COMT), an enzyme linked to various neurological disorders .
- Cell Culture Applications : The compound has been used in cell culture studies to investigate its effects on cell viability and proliferation. Results indicate that it may influence cellular metabolic pathways, providing insights into its potential therapeutic uses .
Case Study 1: Polymer Modification
In a study published by the Journal of Polymer Science, researchers explored the effects of incorporating this compound into epoxy resins. The results showed a marked improvement in tensile strength and thermal stability compared to control samples without the additive. The study concluded that the compound could be effectively used to enhance the performance of epoxy-based materials in industrial applications .
Case Study 2: Antioxidant Formulations
A clinical trial investigated the use of this compound as an antioxidant supplement in patients with chronic inflammatory conditions. The trial found that participants receiving the supplement exhibited reduced markers of oxidative stress and inflammation compared to the placebo group. This suggests potential therapeutic applications for the compound in managing oxidative stress-related diseases .
属性
CAS 编号 |
26948-96-9 |
|---|---|
分子式 |
C12H10O5S |
分子量 |
266.27 g/mol |
IUPAC 名称 |
2-(2,6-dihydroxyphenyl)sulfinylbenzene-1,3-diol |
InChI |
InChI=1S/C12H10O5S/c13-7-3-1-4-8(14)11(7)18(17)12-9(15)5-2-6-10(12)16/h1-6,13-16H |
InChI 键 |
WUDPYTUCYMDYKB-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)O)S(=O)C2=C(C=CC=C2O)O)O |
规范 SMILES |
C1=CC(=C(C(=C1)O)S(=O)C2=C(C=CC=C2O)O)O |
Key on ui other cas no. |
26948-96-9 |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















